(E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid
CAS No.: 6961-77-9
Cat. No.: VC18453850
Molecular Formula: C11H11N3O2S
Molecular Weight: 249.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6961-77-9 |
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Molecular Formula | C11H11N3O2S |
Molecular Weight | 249.29 g/mol |
IUPAC Name | (E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid |
Standard InChI | InChI=1S/C11H11N3O2S/c12-11(17)14-13-9(10(15)16)7-6-8-4-2-1-3-5-8/h1-7H,(H,15,16)(H3,12,14,17)/b7-6+,13-9- |
Standard InChI Key | XYFPMSZRSVNJFZ-PXBDENQTSA-N |
Isomeric SMILES | C1=CC=C(C=C1)/C=C/C(=N/NC(=S)N)/C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)C=CC(=NNC(=S)N)C(=O)O |
Introduction
Nomenclature and Molecular Identity
The systematic name (E,2Z)-2-(carbamothioylhydrazinylidene)-4-phenylbut-3-enoic acid delineates its stereochemical and functional attributes:
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E,2Z configuration: Indicates trans (E) geometry at the C3–C4 double bond and cis (Z) geometry at the C1–N1 hydrazone bond .
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Carbamothioylhydrazinylidene: A thiosemicarbazone group (–NH–N=C–S–NH2) attached to the C2 position.
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4-Phenylbut-3-enoic acid: A four-carbon chain with a phenyl group at C4 and a carboxylic acid at C1.
Molecular Formula:
Molecular Weight: 267.31 g/mol .
Structural Characteristics
Stereochemistry and Conformation
X-ray crystallography of analogous thiosemicarbazones reveals an extended conformation for the hydrazone moiety, with torsion angles ranging between and . The phenyl and carboxylic acid groups adopt non-planar orientations relative to the butenoic acid chain, optimizing intramolecular hydrogen bonding.
Key Structural Parameters:
Feature | Value/Description | Source |
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C=S bond length | 1.679–1.692 Å | |
N–H···S hydrogen bond | 2.32–2.45 Å (intermolecular) | |
Dihedral angle (aryl rings) | 46.70° (in benzoate analogues) |
Hydrogen-Bonding Networks
In crystalline states, molecules form dimers via N–H···S interactions, creating ring motifs . Additional N–H···O and C–H···π interactions stabilize the lattice, as observed in related compounds .
Synthesis and Reactivity
Synthetic Pathways
The compound is synthesized through a multi-step protocol:
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Condensation: Reaction of 4-phenylbut-3-en-2-one with thiosemicarbazide in ethanol under reflux, yielding the hydrazone intermediate .
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Oxidation: Treatment with Jones reagent (CrO3/H2SO4) oxidizes the ketone to a carboxylic acid.
Yield: ~65–75% (estimated from analogous syntheses) .
Purity: >98% (HPLC) .
Reactivity Profile
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Metal Coordination: The thiosemicarbazone group acts as a tridentate ligand, binding metals via S, N, and O atoms .
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Acid-Base Behavior: The carboxylic acid (pKa ≈ 3.5) and thioamide (pKa ≈ 8.2) groups enable pH-dependent solubility .
Physicochemical Properties
Biological Activity and Applications
Industrial Applications
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Corrosion Inhibition: Adsorption onto metal surfaces via S and N atoms .
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Polymer Stabilizers: Radical scavenging in polyethylene composites .
Computational Insights
DFT calculations (B3LYP/6-311++G**) predict:
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HOMO-LUMO Gap: 4.2 eV, indicating moderate reactivity.
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Electrostatic Potential: Negative charge localized at O (carboxylic acid) and S (thioamide) atoms.
Challenges and Future Directions
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Toxicity Profile: Thiosemicarbazones may exhibit hepatotoxicity at high doses; in vivo studies are needed.
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Stereochemical Purity: Scalable synthesis of the E,2Z isomer requires asymmetric catalysis.
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